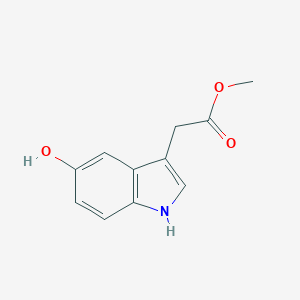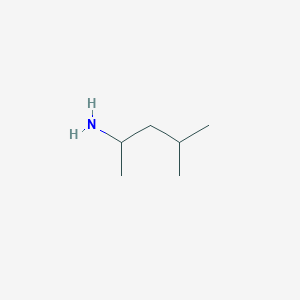![molecular formula C14H16BrNO4 B106027 Diethyl [[(3-bromophenyl)amino]methylene]malonate CAS No. 351893-47-5](/img/structure/B106027.png)
Diethyl [[(3-bromophenyl)amino]methylene]malonate
Übersicht
Beschreibung
Diethyl [[(3-bromophenyl)amino]methylene]malonate is a chemical compound that is part of a broader class of diethyl aryl amino methylene malonate (DAM) derivatives. These compounds are characterized by their ability to form various esterified products and engage in multiple chemical reactions, often used in the synthesis of heterocyclic systems and as intermediates in pharmaceuticals and other organic compounds.
Synthesis Analysis
The synthesis of diethyl [[(3-bromophenyl)amino]methylene]malonate derivatives can involve the protection of amino groups of amino acids using diethyl (ethoxymethylene) malonate, followed by esterification with different alkylation agents . Additionally, diethyl N,N-dimethylaminomethylenemalonate can react with N- and C-nucleophiles to produce various heterocyclic amines and fused heterocyclic systems . These methods demonstrate the versatility of diethyl malonate derivatives in synthesizing complex organic molecules.
Molecular Structure Analysis
The molecular structure of diethyl [[(3-bromophenyl)amino]methylene]malonate derivatives has been elucidated using single-crystal X-ray diffraction. These derivatives exhibit a co-planar conformation with strong intramolecular N–H⋯O hydrogen bonding, forming a six-membered ring motif. Substituents like chloro and nitro groups can influence the strength of hydrogen bonding and the overall molecular conformation . The crystal structure of a related compound, diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate, has been reported to show significant conjugating effects along the molecule, with interactions such as C-H⋯π and weak hydrogen bonds contributing to the organization of molecules in the crystal .
Chemical Reactions Analysis
Diethyl [[(3-bromophenyl)amino]methylene]malonate derivatives can undergo various chemical reactions. For instance, the reaction of ethyl 4-halo-3-oxobutanoate with diethyl malonate in the presence of sodium hydride can yield different diethyl esters . These reactions are crucial for the synthesis of complex organic molecules and can lead to the formation of diverse structures with potential applications in medicinal chemistry and material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl [[(3-bromophenyl)amino]methylene]malonate derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds and substituent effects can affect properties such as solubility, melting point, and reactivity. For example, the synthesis and crystal structure analysis of substituted diethyl malonate revealed intermolecular hydrogen bonds leading to the formation of one-dimensional chains, which could impact the compound's physical state and chemical behavior .
Eigenschaften
IUPAC Name |
diethyl 2-[(3-bromoanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-6-10(15)8-11/h5-9,16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUXYLRAWWSESX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [[(3-bromophenyl)amino]methylene]malonate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

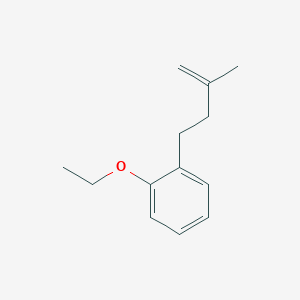
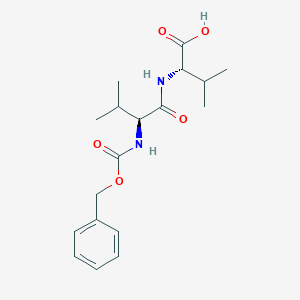
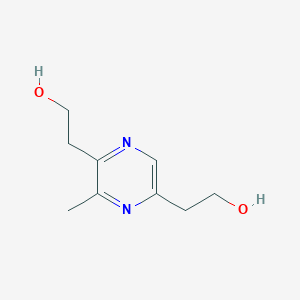
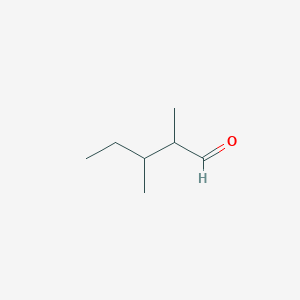
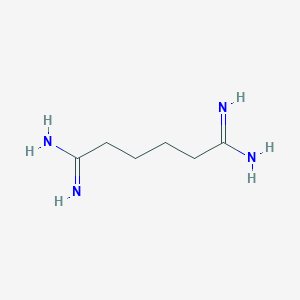
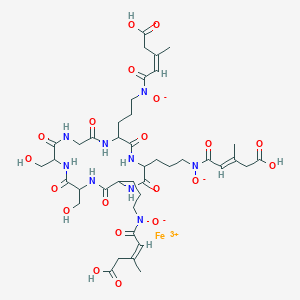
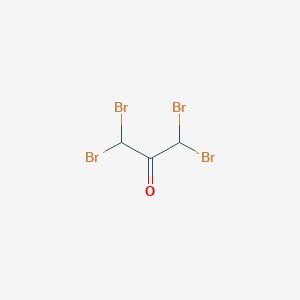
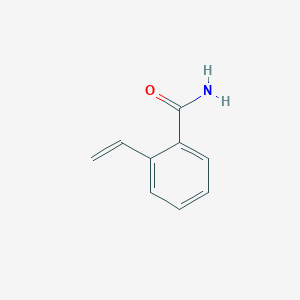
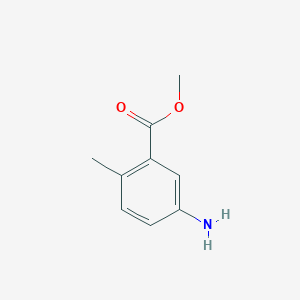
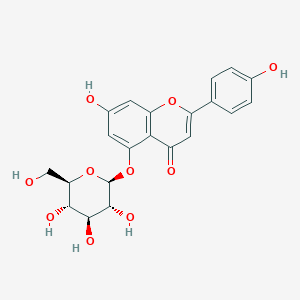
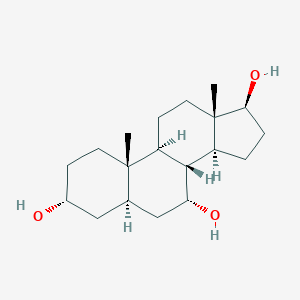
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)
